What is the chemical structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
What is the chemical structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
An in-depth technical analysis and methodological guide on 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid , designed for medicinal chemists, agrochemical researchers, and drug development professionals.
Executive Summary
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS: 114402-11-8) is a highly specialized bicyclic heterocyclic building block. Characterized by a cyclopentane ring fused to the [b] face of a pyridine core with a carboxylic acid moiety at the C3 position, this compound provides unique conformational rigidity and electronic properties. It serves as a critical intermediate in the synthesis of Aryl Hydrocarbon Receptor (AHR) agonists[1] and advanced agrochemical fungicides targeting phytopathogenic fungi[2].
This whitepaper details its structural elucidation, a self-validating de novo synthetic protocol, and its mechanistic role in modern pharmacology.
Chemical Identity & Structural Elucidation
The structural geometry of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is defined by the fusion of a fully saturated five-membered carbocycle (cyclopentane) to the C2–C3 bond (the [b] face) of a pyridine ring.
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Regiochemistry: In the IUPAC numbering of the fused system, the nitrogen atom is designated as position 1. The bridgehead carbons are 4a and 7a. The carboxylic acid is situated at position 3, placing it para to the C7a bridgehead and meta to the pyridine nitrogen.
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Electronic Profile: The alkyl fusion at positions 4a and 7a acts as a weak electron-donating group via hyperconjugation, slightly increasing the electron density of the pyridine ring compared to nicotinic acid. This makes the nitrogen a slightly stronger hydrogen-bond acceptor, which is crucial for binding affinity in target protein pockets.
Physicochemical Properties Summary
The following quantitative data outlines the core parameters necessary for pharmacokinetic modeling and synthetic planning[3]:
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 114402-11-8 | Primary identifier for regulatory and procurement tracking. |
| Molecular Formula | C9H9NO2 | Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 6). |
| Molecular Weight | 163.17 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area | 50.2 Ų | Optimal for membrane permeability; allows for functionalization without violating Lipinski's Rule of 5. |
| H-Bond Donors/Acceptors | 1 / 3 | Provides directional binding vectors for kinase hinges or receptor binding domains. |
| Complexity Score | 193 | Reflects the synthetic challenge of the fused bicyclic system. |
De Novo Synthetic Methodology
While the unsubstituted core (6,7-dihydro-5H-cyclopenta[b]pyridine) is commercially available[4], direct C3-carboxylation is regiochemically challenging due to competitive functionalization at C4. To ensure absolute regiocontrol, a de novo cyclization strategy is required.
The following protocol utilizes a modified Guareschi-Thorpe condensation, providing a self-validating system where the regiochemistry is strictly dictated by the starting materials.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Condensation and Aromatization
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Objective: Synthesize the intermediate ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate.
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Reagents: 2-(Ethoxymethylene)cyclopentan-1-one (1.0 eq), Ethyl 3-aminoacrylate (1.1 eq), Ammonium acetate (2.0 eq), Glacial acetic acid (solvent).
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Procedure:
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Dissolve 2-(ethoxymethylene)cyclopentan-1-one (10 mmol) in 20 mL of glacial acetic acid under an inert nitrogen atmosphere.
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Add ethyl 3-aminoacrylate (11 mmol) and ammonium acetate (20 mmol). Causality: Ammonium acetate acts as both a mild acid catalyst and a supplementary nitrogen source, buffering the reaction to favor enamine formation over premature hydrolysis.
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Reflux the mixture at 110 °C for 4 hours.
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Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the ketone starting material (UV inactive) and the appearance of a highly UV-active blue fluorescent spot indicates successful aromatization.
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Cool to room temperature, neutralize with saturated aqueous NaHCO3, and extract with dichloromethane (3 x 20 mL). Dry over anhydrous Na2SO4 and concentrate in vacuo.
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Step 2: Saponification to Target Acid
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Objective: Hydrolyze the ester to yield 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid.
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Reagents: Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq), THF/H2O (3:1 v/v), 1M HCl.
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Procedure:
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Dissolve the intermediate ester from Step 1 in 15 mL of THF and 5 mL of water.
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Add LiOH·H2O (30 mmol) and stir at ambient temperature for 12 hours. Causality: LiOH is selected over NaOH/KOH to prevent base-catalyzed degradation of the pyridine ring and to ensure a mild, controlled cleavage of the ethyl ester.
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Validation Check: LC-MS should indicate a mass shift from [M+H]+ 192.1 to [M+H]+ 164.1.
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Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 3.0 to precipitate the zwitterionic/acidic product.
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Filter the resulting solid, wash with cold water, and dry under high vacuum to yield the target compound as an off-white powder.
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De Novo Synthetic Workflow for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Pharmacological & Agrochemical Applications
Aryl Hydrocarbon Receptor (AHR) Agonism
Recent patent literature highlights the use of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid derivatives as potent Aryl Hydrocarbon Receptor (AHR) agonists[1]. The AHR is a ligand-dependent transcription factor that regulates xenobiotic metabolism, cellular differentiation, and immune responses.
The structural rigidity provided by the fused cyclopentane ring restricts the rotational degrees of freedom of the pyridine core. When functionalized at the C3-carboxylic acid (e.g., via amide coupling with complex anilines), this rigidity forces the molecule into a planar conformation that perfectly stacks within the hydrophobic, PAS-B binding domain of the AHR.
Mechanistic Pathway of AHR Activation by Bicyclic Pyridine Agonists
Agrochemical Fungicides
Beyond human therapeutics, this compound is heavily utilized in the synthesis of novel substituted fused bicyclic pyridine carboxamides designed to combat phytopathogenic fungi[2]. By converting the carboxylic acid into an amide via reaction with highly fluorinated anilines, researchers generate potent Succinate Dehydrogenase Inhibitors (SDHIs). The lipophilicity of the cyclopentane ring enhances cuticular penetration in plant tissues, ensuring prolonged fungicidal efficacy.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized batch, the following spectroscopic parameters must be validated:
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1H NMR (400 MHz, DMSO-d6):
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δ 13.20 (br s, 1H, COOH) - Confirms successful saponification.
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δ 8.85 (d, J = 2.0 Hz, 1H, Pyridine C2-H) - Highly deshielded due to adjacent nitrogen and carboxylic acid.
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δ 8.05 (d, J = 2.0 Hz, 1H, Pyridine C4-H).
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δ 2.95 (t, J = 7.5 Hz, 2H, Cyclopentane C7-H2).
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δ 2.85 (t, J = 7.5 Hz, 2H, Cyclopentane C5-H2).
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δ 2.10 (p, J = 7.5 Hz, 2H, Cyclopentane C6-H2).
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FT-IR (ATR): Broad stretch at 3200-2500 cm⁻¹ (O-H stretch of carboxylic acid), sharp peak at 1690 cm⁻¹ (C=O stretch), and 1595 cm⁻¹ (C=N pyridine stretch).
References
- Google Patents. "US12037322B2 - AHR agonists." Google Patents.
- Google Patents. "WO2023112056A1 - Novel substituted fused bicyclic pyridine carboxamide compounds for combating phytopathogenic fungi." Google Patents.
Sources
- 1. US12037322B2 - AHR agonists - Google Patents [patents.google.com]
- 2. WO2023112056A1 - Novel substituted fused bicyclic pyridine carboxamide compounds for combating phytopathogenic fungi - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 6,7-Dihydro-5H-cyclopenta[b]pyridine | 533-37-9 | TCI AMERICA [tcichemicals.com]
